(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl group, a pyrazolo[3,4-b]pyridine moiety, and an ethenesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which is then functionalized with a phenyl group and an ethenesulfonamide group. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, such as using continuous flow reactors and automated synthesis equipment. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds and base catalysts under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis and material science.
Uniqueness
(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, pyrazolo[3,4-b]pyridine core, and ethenesulfonamide group makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-13(2)21-17-15(11-19-21)10-16(12-18-17)20-24(22,23)9-8-14-6-4-3-5-7-14/h3-13,20H,1-2H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHGZVBGFSRILC-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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